2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound belonging to the class of dihydropyrimidinones. This compound is notable for its unique structure, which includes two hydroxyl groups and a methyl group attached to a dihydropyrimidinone ring. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, using hydrochloric acid as a catalyst, the reaction can be carried out under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing solid acid catalysts such as Montmorillonite-KSF. This approach not only enhances the yield but also reduces reaction times and allows for solvent-free conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce fully saturated dihydropyrimidines.
Scientific Research Applications
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use as therapeutic agents due to their biological activities.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The biological activity of 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact pathways involved may vary depending on the specific derivative and the type of cancer cell line .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar structure but differs in the ring system and functional groups.
3,4-Dihydropyrimidin-2(1H)-one: Another related compound with a different substitution pattern on the pyrimidinone ring.
Uniqueness
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and methyl group contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-hydroxy-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2,9H,1H3,(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSUAIRAJXARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353023 | |
Record name | 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882872-13-1 | |
Record name | 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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